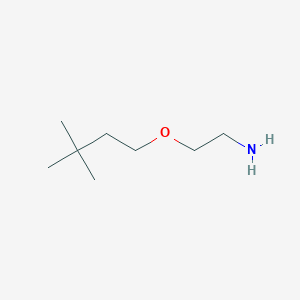
(4-Fluoro-3-methoxybenzyl)-(pyridin-4-ylmethyl)amine
Descripción general
Descripción
4-Fluoro-3-methoxybenzyl)-(pyridin-4-ylmethyl)amine, also known as 4-FMPy, is a novel small molecule that has been developed as a potential therapeutic agent for a wide range of diseases. 4-FMPy is a member of the pyridin-4-ylmethyl amine family and is composed of a fluoro-methoxybenzyl group and a pyridin-4-ylmethyl amine group. It has been studied for its potential therapeutic effects due to its ability to interact with a variety of biological targets.
Aplicaciones Científicas De Investigación
Synthesis and Binding Assays
Compounds similar to (4-Fluoro-3-methoxybenzyl)-(pyridin-4-ylmethyl)amine have been synthesized for receptor binding assays, showing potential as ligands for dopamine receptors. For instance, the synthesis of pyrazolo[1,5-α]pyridine derivatives and their in vitro receptor binding assays demonstrate their affinity towards dopamine D4 receptors, indicating their potential for neuropharmacological applications (Li Guca, 2014).
Radiosynthesis for PET Tracers
Fluorinated derivatives, like the one described, are crucial in the development of PET tracers for mapping brain receptors. A study on the radiosynthesis of 18 F-labeled compounds reveals their use in effectively mapping dopamine D4 receptors in the brain, showcasing the compound's relevance in diagnostic imaging (W. Yongxian, 2003).
Metal Complex Formation
Research involving the condensation of similar amines with aldehydes in the presence of metal ions leads to the synthesis of Schiff base complexes. These complexes have applications in catalysis and materials science, as demonstrated by the characterization of a Zn(II) Schiff base complex, which may have implications for the development of new materials or catalytic processes (M. Rezaeivala, 2017).
Solid Phase Peptide Synthesis
The use of derivatives in the solid-phase synthesis of peptides showcases the compound's utility in biochemistry and drug development. A modified benzhydrylamine as a handle reagent for peptide amides synthesis emphasizes the compound's role in facilitating the production of complex peptides (S. Funakoshi et al., 1988).
Antioxidant and Enzyme Inhibitory Properties
The exploration of γ-pyridinyl amine derivatives for their antioxidant and acetylcholinesterase inhibitory properties highlights potential therapeutic applications. Such studies open avenues for developing new treatments for neurodegenerative diseases and oxidative stress-related conditions (Leonor Y. Vargas Méndez and Vladimir V. Kouznetsov, 2015).
Propiedades
IUPAC Name |
N-[(4-fluoro-3-methoxyphenyl)methyl]-1-pyridin-4-ylmethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN2O/c1-18-14-8-12(2-3-13(14)15)10-17-9-11-4-6-16-7-5-11/h2-8,17H,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGEJUGDOLGTEQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CNCC2=CC=NC=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Fluoro-3-methoxybenzyl)-(pyridin-4-ylmethyl)amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-([1,1'-Biphenyl]-2-yloxy)piperidine](/img/structure/B3163081.png)


![3-[(2,3-dihydro-1H-inden-5-yloxy)methyl]piperidine](/img/structure/B3163107.png)
![4-[(2,3-Dihydro-1H-inden-5-yloxy)methyl]piperidine](/img/structure/B3163113.png)


![4-[(3,4-Ethylenedioxyphenyl)azo]-morpholine](/img/structure/B3163132.png)
![1-Ethylpyrrolidin-2-yl)methyl][(1-methyl-1H-indol-2-yl)methyl]amine](/img/structure/B3163140.png)

![N-[2-(3,4-Dimethylphenoxy)ethyl]-N-methylamine](/img/structure/B3163152.png)

![[(1-Methylpiperidin-4-yl)methyl]-(pyridin-4-ylmethyl)amine](/img/structure/B3163164.png)
